2-(2-Dimethylamino-ethylamino)-ethanol

Catalog No.
S666750
CAS No.
38361-86-3
M.F
C6H16N2O
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Dimethylamino-ethylamino)-ethanol

CAS Number

38361-86-3

Product Name

2-(2-Dimethylamino-ethylamino)-ethanol

IUPAC Name

2-[2-(dimethylamino)ethylamino]ethanol

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C6H16N2O/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3

InChI Key

OOOOBVFKGSBICZ-UHFFFAOYSA-N

SMILES

CN(C)CCNCCO

Canonical SMILES

CN(C)CCNCCO

Synthesis and Characterization:

2-(2-Dimethylamino-ethylamino)-ethanol, also known as N,N-bis(2-hydroxyethyl)ethane-1,2-diamine, is a relatively rare organic compound with limited scientific research documented. One study describes its synthesis through gamma irradiation of 2-(2-dimethylamino-ethyl)aminopyridine, resulting in the formation of the desired compound along with other byproducts. [Source: Biosynth - ]

The study further characterizes the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its structure and purity.

Potential Applications:

While research on 2-(2-Dimethylamino-ethylamino)-ethanol is limited, its structure suggests potential applications in certain scientific fields.

  • Ligand Design

    The presence of two amine groups and an alcohol group provides the molecule with potential chelating properties, making it a candidate for ligand design in coordination chemistry. The study mentioned earlier explores its potential as a ligand for phthalocyanine axial coordination complexes. [Source: Biosynth - ]

  • Material Science

    The combination of functional groups in the molecule could be relevant to the development of new materials with specific properties. However, no current research explores this potential application.

Molecular Structure Analysis

The key feature of the molecule is the presence of two amine groups connected by an ethylene chain (CH2CH2). One amine group is a dimethylamine (N(CH3)2), while the other is a methylamine (NHCH3). These amine groups are attached to a central ethanol chain (CH2CH2OH) at the second carbon atom. This structure suggests potential for the molecule to act as a bidentate ligand, meaning it can form two coordinate covalent bonds with a metal ion using its lone pairs on the nitrogen atoms.


Chemical Reactions Analysis

  • Acid-Base Reactions: The amine groups can act as Brønsted-Lowry bases, accepting protons from acids.
  • Alkylation Reactions: The amine groups can be further alkylated with suitable alkylating agents to introduce additional carbon chains.
  • Complexation Reactions: As mentioned earlier, the molecule can potentially form complexes with metal ions due to its bidentate nature [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, based on the presence of the hydroxyl group (OH) and the short aliphatic chains.
  • Solubility: Likely soluble in water and polar organic solvents due to the presence of the amine and hydroxyl groups.
  • Melting Point and Boiling Point: Data not available.
  • Stability: The molecule may be susceptible to oxidation due to the presence of amine groups.

There is no current research available on the specific mechanism of action of 2-(2-Dimethylamino-ethylamino)-ethanol in biological systems.

  • Skin and Eye Irritation: Amines can irritate the skin and eyes upon contact [].
  • Toxicity: The potential for toxicity needs further investigation.

  • Acid-Base Reactions: It acts as a base, neutralizing acids to form salts and water. The heat evolved during these neutralizations is largely independent of the strength of the amine involved .
  • Reactivity with Isocyanates and Oxidizers: The compound can react vigorously with oxidizing agents and is incompatible with isocyanates, halogenated organics, and phenols .
  • Formation of Salts: When reacted with acids, it forms corresponding salts, which are often utilized in various applications.

2-(2-Dimethylamino-ethylamino)-ethanol exhibits biological activity that may include:

  • Toxicity: It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) upon contact .
  • Potential Therapeutic Uses: While specific therapeutic applications are not widely documented, its structure suggests potential roles in drug synthesis or as an intermediate in pharmaceutical formulations.

The synthesis of 2-(2-Dimethylamino-ethylamino)-ethanol can be achieved through several methods:

  • Alkylation Reactions: By reacting ethanolamine with dimethyl sulfate or methyl iodide under basic conditions.
  • Reductive Amination: Utilizing aldehydes or ketones with dimethylamine followed by reduction to yield the desired aminoalcohol.
  • Direct Amination: From the reaction of ethylene oxide with dimethylamine followed by hydrolysis.

Each method varies in yield and purity, necessitating careful selection based on desired applications.

This compound finds utility across various industries:

  • Curing Agents: Used in epoxy resins to enhance curing properties.
  • Chemical Intermediates: Serves as an intermediate in the production of surfactants, lubricants, and coatings.
  • Pharmaceuticals: Potential applications in drug synthesis due to its reactive amine groups.
  • Adhesives and Sealants: Employed in formulations for improved adhesion properties .

Interaction studies involving 2-(2-Dimethylamino-ethylamino)-ethanol focus on its compatibility with other chemical agents:

  • With Oxidizing Agents: The compound's reactivity can lead to hazardous situations if not handled properly.
  • Biological Interactions: Limited studies suggest it may interact with biological membranes due to its amphiphilic nature, impacting cellular processes.

Similar Compounds

Several compounds exhibit structural similarities to 2-(2-Dimethylamino-ethylamino)-ethanol, each possessing unique characteristics:

Compound NameMolecular FormulaUnique Features
2-DiethylaminoethanolC₆H₁₅NOContains ethyl groups instead of methyl groups.
N,N-DimethylethanolamineC₄H₁₁NOLacks the additional ethylamine group.
2-(Methylamino)ethanolC₃H₉NOSimpler structure with fewer substituents.

These compounds share functional groups but differ in their reactivity profiles and applications, highlighting the unique positioning of 2-(2-Dimethylamino-ethylamino)-ethanol within this chemical class.

XLogP3

-0.8

Sequence

G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(2-Dimethylamino-ethylamino)-ethanol

Dates

Last modified: 08-15-2023

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